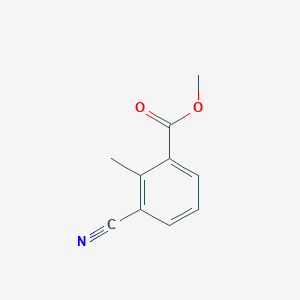
Methyl 3-cyano-2-methylbenzoate
Cat. No. B1601749
M. Wt: 175.18 g/mol
InChI Key: FHBWZNLFBLOUKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08119654B2
Procedure details


To a flask was added methyl 3-bromo-2-methylbenzoate (21 g, 91.7 mmol), potassium hexacyanoferrate (II) trihydrate (9.7 g, 22.9 mmol), Na2CO3 (9.7 g, 91.7 mmol) and Pd(OAc)2 (102 mg) in N,N-dimethylacetamide (100 mL). The flask's atmosphere was evacuated and replaced with nitrogen, and the reaction mixture heated at 120° C. for 10 hours. The reaction mixture was cooled to room temperature and diluted with ethyl acetate (150 mL). The resultant slurry was filtered and washed thoroughly with ethyl acetate (2×50 mL). The combined filtrate was washed with brine and water, dried over Na2SO4 and evaporated under reduced pressure. The residue obtained after the concentration was purified using flash chromatography (ethyl acetate-hexanes (1:9) as the eluent) to provide methyl 3-cyano-2-methylbenzoate (11.2 g, 70% yield). 1H NMR spectrum (in DMSO-d6): δ 8.03 (d, J=8.1 Hz, 1H); 7.98 (d, J=7.9 Hz, 1H); 7.49 (t, 1H); 3.84 (s, 3H); 2.65 (s, 3H).





Yield
70%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[C:3]([CH3:12])=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].C([O-])([O-])=O.[Na+].[Na+].[CH3:19][N:20](C)C(=O)C>[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.O.O.[K+].[K+].[K+].[K+].[Fe+2].CC([O-])=O.CC([O-])=O.[Pd+2]>[C:19]([C:2]1[C:3]([CH3:12])=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6])#[N:20] |f:1.2.3,5.6.7.8.9.10.11.12.13.14.15.16.17.18,19.20.21|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
21 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=C(C(=O)OC)C=CC1)C
|
|
Name
|
|
|
Quantity
|
9.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C(C)=O)C
|
|
Name
|
|
|
Quantity
|
9.7 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.O.O.[K+].[K+].[K+].[K+].[Fe+2]
|
|
Name
|
|
|
Quantity
|
102 mg
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The flask's atmosphere was evacuated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with ethyl acetate (150 mL)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resultant slurry was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed thoroughly with ethyl acetate (2×50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined filtrate was washed with brine and water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue obtained
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
after the concentration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C=1C(=C(C(=O)OC)C=CC1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.2 g | |
| YIELD: PERCENTYIELD | 70% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
